3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 4576-37-8
VCID: VC2181714
InChI: InChI=1S/C12H15N5O2.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-4-7(6-8)9(18)19;/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16);1H
SMILES: CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)O)N)N)C.Cl
Molecular Formula: C12H16ClN5O2
Molecular Weight: 297.74 g/mol

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride

CAS No.: 4576-37-8

Cat. No.: VC2181714

Molecular Formula: C12H16ClN5O2

Molecular Weight: 297.74 g/mol

* For research use only. Not for human or veterinary use.

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride - 4576-37-8

Specification

CAS No. 4576-37-8
Molecular Formula C12H16ClN5O2
Molecular Weight 297.74 g/mol
IUPAC Name 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid;hydrochloride
Standard InChI InChI=1S/C12H15N5O2.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-4-7(6-8)9(18)19;/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16);1H
Standard InChI Key NTXUKKOGKLAANO-UHFFFAOYSA-N
SMILES CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)O)N)N)C.Cl
Canonical SMILES CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)O)N)N)C.Cl

Introduction

Chemical Identity and Properties

Comparative Analysis with Related Compounds

Several structurally related compounds share similarities with 3-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-YL)-benzoic acid hydrochloride, providing valuable context for understanding its unique properties and applications. The most notable related compound is 4-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-yl)-benzoic acid hydrochloride (CAS: 4514-43-6), which differs only in the position of attachment between the triazine ring and the benzoic acid group. While the target compound has the connection at position 3 of the benzene ring, this related compound forms the connection at position 4, creating a para-substitution pattern rather than a meta-substitution. This subtle structural difference likely influences properties such as molecular geometry, electronic distribution, and potentially binding interactions with biological targets.

Another significant related compound is the parent non-hydrochloride form, 3-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-yl)-benzoic acid (CAS: 17740-28-2), which has a molecular weight of 261.28 g/mol . This compound lacks the hydrochloride component, resulting in different solubility profiles and potentially altered reactivity patterns in certain chemical environments . The free acid form may exhibit decreased water solubility but potentially increased solubility in organic solvents compared to the hydrochloride salt .

Table 2: Comparison of 3-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-YL)-benzoic acid hydrochloride with Related Compounds

Property3-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-YL)-benzoic acid hydrochloride4-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-YL)-benzoic acid hydrochloride3-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-YL)-benzoic acid
CAS Number4576-37-84514-43-617740-28-2
Molecular FormulaC12H16ClN5O2C12H16ClN5O2C12H15N5O2
Molecular Weight297.74 g/mol297.74 g/mol261.28 g/mol
Substitution PatternMeta (position 3)Para (position 4)Meta (position 3)
Salt FormHydrochlorideHydrochlorideFree acid
References

Another related compound mentioned in the literature is 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide, which features a benzamide group instead of a benzoic acid group. This modification significantly alters the terminal functional group's properties, changing from a carboxylic acid to an amide, which would affect hydrogen bonding patterns, solubility characteristics, and potential interactions with biological targets. These structural analogs provide important insights into structure-activity relationships and may guide the development of derivatives with enhanced properties for specific applications.

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-YL)-benzoic acid hydrochloride typically follows established organic chemistry methodologies involving the functionalization of triazine rings. The primary synthetic route involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with an appropriate benzoic acid derivative, allowing for the formation of the critical bond between the nitrogen at position 1 of the triazine and the meta position of the benzene ring. This coupling reaction requires careful control of reaction conditions, including temperature, solvent selection, and potentially catalysts to achieve satisfactory yields and purity of the desired product. The specific reaction mechanisms and detailed synthetic protocols would depend on the laboratory setting and scale of production, though the fundamental chemistry involves nucleophilic aromatic substitution or coupling strategies.

The preparation of the hydrochloride salt form is typically conducted as a subsequent step after obtaining the free base compound. This process generally involves dissolving the purified 3-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-YL)-benzoic acid in an appropriate solvent, followed by the addition of hydrochloric acid under controlled conditions. The resulting solution is then subject to crystallization techniques to isolate the hydrochloride salt in solid form with high purity. This salt formation step is crucial for enhancing the compound's solubility in aqueous media, which is particularly important for biological testing and formulation development.

Purification Methods

Purification of 3-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-YL)-benzoic acid hydrochloride requires careful application of separation techniques to ensure high-quality material suitable for research applications. Following initial synthesis, the crude product typically undergoes multiple purification steps to remove unreacted starting materials, byproducts, and other impurities that may compromise its chemical integrity and experimental reliability. Recrystallization represents a primary purification method, where the compound is dissolved in an appropriate solvent system at elevated temperatures and then allowed to crystallize slowly as the solution cools, promoting the formation of pure crystals while leaving impurities in solution. The specific solvent selection depends on the solubility properties of both the target compound and the impurities present.

In addition to recrystallization, column chromatography may be employed for more challenging purification scenarios, utilizing differences in the compound's affinity for stationary phases such as silica gel to achieve separation from structurally similar impurities. Modern analytical techniques including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are typically used to monitor the purification process and confirm the identity and purity of the final product. The purified hydrochloride salt is generally characterized through various spectroscopic methods including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry to verify its structural integrity and assess its purity level before use in research applications.

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